molecular formula C9H8BrNO4 B3040649 Methyl 4-bromo-2-methyl-5-nitrobenzoate CAS No. 22364-35-8

Methyl 4-bromo-2-methyl-5-nitrobenzoate

Cat. No. B3040649
CAS RN: 22364-35-8
M. Wt: 274.07 g/mol
InChI Key: MHWVNOZRKHYKEL-UHFFFAOYSA-N
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Patent
US06057322

Procedure details

14.3 g of 4-bromo-2-methyl-5-nitrobenzoic acid were dissolved in 250 ml of MeOH and 11.6 g of SOCl2 were slowly added dropwise. The mixture was allowed to stand at RT for 5 days, the volatile components were removed in vacuo and the residue is recrystallized from DIP.
Quantity
14.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
11.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:14])[CH:3]=1.O=S(Cl)Cl.[CH3:19]O>>[Br:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([O:8][CH3:19])=[O:7])=[C:4]([CH3:14])[CH:3]=1

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])C
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatile components were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from DIP

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
BrC1=CC(=C(C(=O)OC)C=C1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.